tert-butyl 2-(1H-1,2,4-triazol-1-yl)propanoate
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Overview
Description
Tert-butyl 2-(1H-1,2,4-triazol-1-yl)propanoate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(1H-1,2,4-triazol-1-yl)propanoate typically involves the alkylation of 1H-1,2,4-triazole with an appropriate alkylating agent. One common method starts with the alkylation of 1H-1,2,4-triazole using an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(1H-1,2,4-triazol-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Various alkyl halides or sulfonates can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can introduce new functional groups onto the triazole ring.
Scientific Research Applications
Tert-butyl 2-(1H-1,2,4-triazol-1-yl)propanoate has several scientific research applications:
Biology: The compound’s biocompatibility makes it suitable for bioconjugation experiments in chemical biology.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 2-(1H-1,2,4-triazol-1-yl)propanoate involves its role as a ligand in CuAAC reactions. The triazole ring coordinates with copper(I) ions, facilitating the cycloaddition of azides and alkynes to form 1,2,3-triazoles. This reaction is highly efficient and selective, making it valuable for bioconjugation and other applications .
Comparison with Similar Compounds
Similar Compounds
BTTAA (2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): Another water-soluble ligand for CuAAC reactions.
TBTA (Tris(benzyltriazolylmethyl)amine): A widely used ligand in click chemistry, though less water-soluble compared to BTTAA and tert-butyl 2-(1H-1,2,4-triazol-1-yl)propanoate.
Uniqueness
This compound is unique due to its combination of water solubility, biocompatibility, and fast reaction kinetics in CuAAC reactions. These properties make it a superior choice for bioconjugation and other applications where traditional ligands like TBTA may fall short .
Properties
CAS No. |
63191-08-2 |
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Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
tert-butyl 2-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C9H15N3O2/c1-7(12-6-10-5-11-12)8(13)14-9(2,3)4/h5-7H,1-4H3 |
InChI Key |
BGGPVPMMLFKGLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)N1C=NC=N1 |
Purity |
95 |
Origin of Product |
United States |
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